molecular formula C13H19NO2 B10971577 (2,6-Dimethylpiperidin-1-yl)(5-methylfuran-2-yl)methanone

(2,6-Dimethylpiperidin-1-yl)(5-methylfuran-2-yl)methanone

Katalognummer: B10971577
Molekulargewicht: 221.29 g/mol
InChI-Schlüssel: CEJRJPOCDXJGHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,6-DIMETHYLPIPERIDINO)(5-METHYL-2-FURYL)METHANONE is a complex organic compound that features both piperidine and furan rings in its structure

Vorbereitungsmethoden

The synthesis of (2,6-DIMETHYLPIPERIDINO)(5-METHYL-2-FURYL)METHANONE typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethylpiperidine and 5-methyl-2-furaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

(2,6-DIMETHYLPIPERIDINO)(5-METHYL-2-FURYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using reagents like halogens or alkylating agents.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(2,6-DIMETHYLPIPERIDINO)(5-METHYL-2-FURYL)METHANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of (2,6-DIMETHYLPIPERIDINO)(5-METHYL-2-FURYL)METHANONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.

    Pathways Involved: The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

(2,6-DIMETHYLPIPERIDINO)(5-METHYL-2-FURYL)METHANONE can be compared with other similar compounds:

    Similar Compounds: Compounds such as 2,6-dimethylpiperidine and 5-methyl-2-furaldehyde share structural similarities.

Eigenschaften

Molekularformel

C13H19NO2

Molekulargewicht

221.29 g/mol

IUPAC-Name

(2,6-dimethylpiperidin-1-yl)-(5-methylfuran-2-yl)methanone

InChI

InChI=1S/C13H19NO2/c1-9-5-4-6-10(2)14(9)13(15)12-8-7-11(3)16-12/h7-10H,4-6H2,1-3H3

InChI-Schlüssel

CEJRJPOCDXJGHC-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCC(N1C(=O)C2=CC=C(O2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.